molecular formula C16H21N3O5 B1401721 tert-Butyl 4-(3-formyl-4-nitrophenyl)piperazine-1-carboxylate CAS No. 1395101-69-5

tert-Butyl 4-(3-formyl-4-nitrophenyl)piperazine-1-carboxylate

Cat. No.: B1401721
CAS No.: 1395101-69-5
M. Wt: 335.35 g/mol
InChI Key: VPZYLGFMALHYGS-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(3-formyl-4-nitrophenyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C16H21N3O5 and its molecular weight is 335.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

tert-Butyl 4-(3-formyl-4-nitrophenyl)piperazine-1-carboxylate (CAS No. 1395101-69-5) is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₅H₁₉N₃O₄
Molecular Weight321.33 g/mol
Boiling PointNot available
Storage ConditionsKeep in a dark, dry place at 2-8°C

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves several steps, including the formation of piperazine derivatives and subsequent functionalization to introduce the nitrophenyl and formyl groups. Research indicates that the biological activity of this compound is significantly influenced by its structural components, particularly the substitution patterns on the piperazine ring and the aromatic system.

Key Findings on Structure-Activity Relationships:

  • Substitution Patterns : Variations in the position and type of substituents on the phenyl ring affect antiplasmodial activity against Plasmodium falciparum .
  • Cytotoxicity : The cytotoxic effects are also dependent on these substituents, indicating a need for careful design in drug development .

Biological Activity

Research has demonstrated that this compound exhibits several promising biological activities:

  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, particularly against bacterial strains such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values indicate effective activity at low concentrations.
  • Antimalarial Activity : It has been evaluated for its antimalarial properties, demonstrating activity against various strains of P. falciparum. The compound's mechanism involves targeting mitochondrial pathways, disrupting essential metabolic functions within the parasite .
  • Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties through mechanisms involving apoptosis induction in cancer cell lines .

Case Studies

Several studies have focused on the biological effects of piperazine derivatives similar to this compound:

  • Study 1 : A study evaluated a series of piperazine derivatives for their antiplasmodial activity, revealing that modifications at the 4-position significantly enhanced efficacy against P. falciparum .
  • Study 2 : Another research focused on the antibacterial properties of related compounds, demonstrating that specific structural modifications led to increased potency against resistant bacterial strains .

Properties

IUPAC Name

tert-butyl 4-(3-formyl-4-nitrophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5/c1-16(2,3)24-15(21)18-8-6-17(7-9-18)13-4-5-14(19(22)23)12(10-13)11-20/h4-5,10-11H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZYLGFMALHYGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

15 ml of dimethylsulfoxide, 4.2 g (30.4 mmol) of potassium carbonate and 5.66 g (30.4 mmol) of tert-butyl piperazine-1-carboxylate, respectively, are added to 5 g (29.6 mmol) of 5-fluoro-2-nitrobenzaldehyde. The solution is carried at 90° C. under stirring for 8 h. After cooling, the reaction mixture is poured over crushed ice. The yellow precipitate formed is filtered, rinsed with water, and then dried to yield 8.6 g (88%) of tert-butyl 4-(3-formyl-4-nitrophenyl)piperazine-1-carboxylate in the form of a yellow solid.
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
5.66 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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